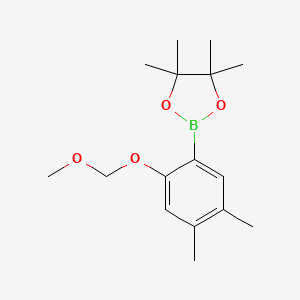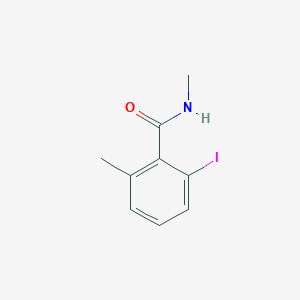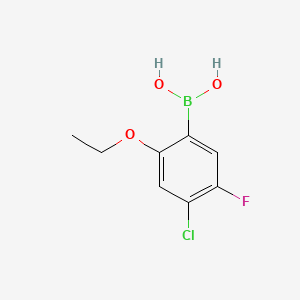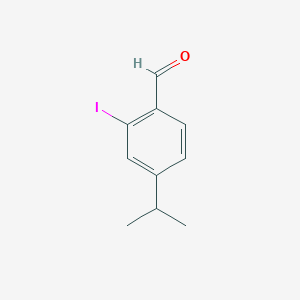
2-Iodo-4-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11IO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the 2-position and an isopropyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isopropylbenzaldehyde typically involves the iodination of 4-isopropylbenzaldehyde. One common method is the halogen exchange reaction, where 4-isopropylbenzaldehyde is treated with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-isopropylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent added gradually to control the reaction rate.
Reduction Reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products:
Substitution Reactions: Yield various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: Produce 2-Iodo-4-isopropylbenzoic acid.
Reduction Reactions: Result in 2-Iodo-4-isopropylbenzyl alcohol.
Scientific Research Applications
Chemistry: 2-Iodo-4-isopropylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active molecules. Its ability to undergo selective reactions makes it a valuable tool for investigating biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives have shown promise in preclinical studies for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of 2-Iodo-4-isopropylbenzaldehyde depends on its specific application. In chemical reactions, the iodine atom and the aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition and oxidation-reduction reactions .
In biological systems, the compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-Iodo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
2-Iodo-4-tert-butylbenzaldehyde: Similar structure but with a tert-butyl group instead of an isopropyl group.
2-Bromo-4-isopropylbenzaldehyde: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 2-Iodo-4-isopropylbenzaldehyde is unique due to the presence of both an iodine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties to the compound, such as increased reactivity and steric hindrance, which can influence its behavior in various reactions and applications .
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
2-iodo-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11IO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |
InChI Key |
QROYSOPQTOCXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-](/img/structure/B14772377.png)
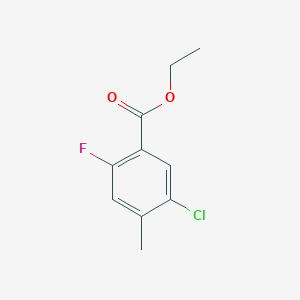


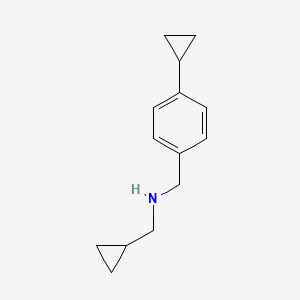
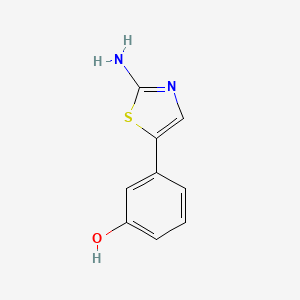
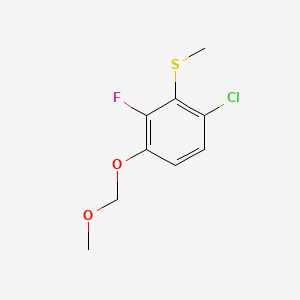
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
